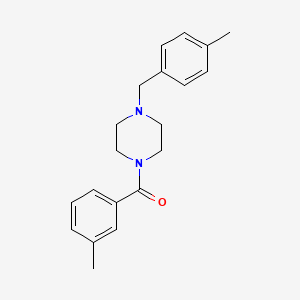
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CFMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CFMTI belongs to the class of thiophene carboxamides, which are known for their diverse biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide exerts its effects through the modulation of ion channels and neurotransmitter release. Specifically, this compound has been shown to block voltage-gated sodium channels and transient receptor potential channels, leading to a reduction in neuronal excitability. This compound has also been shown to inhibit the release of glutamate, which can lead to a reduction in excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to possess analgesic, anti-inflammatory, and anticonvulsant effects in animal models. This compound has also been shown to inhibit the release of glutamate, leading to a reduction in excitotoxicity. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide is its diverse range of biological activities, making it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize, making it a viable option for large-scale production. However, one limitation of this compound is its lack of selectivity for specific ion channels, which could lead to off-target effects. Further studies are needed to determine the optimal dosage and administration of this compound for specific applications.
Direcciones Futuras
There are many potential future directions for the study of N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is the development of new painkillers and anti-inflammatory drugs based on this compound. Another area of interest is the investigation of this compound for the treatment of neurological disorders such as epilepsy, neuropathic pain, and migraine. Further studies are also needed to determine the optimal dosage and administration of this compound for specific applications. Finally, the development of more selective this compound analogs could lead to a reduction in off-target effects and an increase in therapeutic efficacy.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. This compound has also been investigated for its anticonvulsant properties, which could lead to the development of new treatments for epilepsy.
In pharmacology, this compound has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels. This modulation can lead to changes in neuronal excitability and synaptic transmission, which could have implications for the treatment of neurological disorders such as neuropathic pain and migraine.
In neuroscience, this compound has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in many physiological processes, including learning and memory. This inhibition can lead to a reduction in excitotoxicity, which is a common feature of many neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNOS/c1-3-10-8(2)19-7-11(10)14(18)17-13-5-4-9(15)6-12(13)16/h4-7H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGCYUTSMYQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=C(C=C(C=C2)Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4741873.png)
![5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4741877.png)
![4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B4741882.png)
![2,3-dimethyl-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4741890.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4741899.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4741917.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4741937.png)
![2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4741945.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4741947.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4741957.png)